molecular formula C11H14N2O B11910161 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine

Cat. No.: B11910161
M. Wt: 190.24 g/mol
InChI Key: YDJAXQVZAFLVID-UHFFFAOYSA-N
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Description

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a 2-methyl group and an ethanamine chain, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine typically involves the reaction of 2-methylindole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene under reflux conditions for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine chain, where halogenated reagents can replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced ethanamine compounds, and substituted indole derivatives with various functional groups.

Scientific Research Applications

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

    N-Methyltryptamine: An indole derivative with a similar structure but with a methyl group on the nitrogen atom.

    5-Methoxytryptamine: Another indole derivative with a methoxy group at the 5-position.

    2-(1H-Indol-3-yl)ethanamine: A simpler indole derivative without the 2-methyl substitution.

Uniqueness

2-((2-Methyl-1H-indol-3-yl)oxy)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group and the ethanamine chain allows for unique interactions with molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)oxy]ethanamine

InChI

InChI=1S/C11H14N2O/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3

InChI Key

YDJAXQVZAFLVID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)OCCN

Origin of Product

United States

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